5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1190322-79-2
VCID: VC8216026
InChI: InChI=1S/C10H10N2O3/c1-5-7(15-2)4-12-9-8(5)6(3-11-9)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14)
SMILES: CC1=C2C(=CNC2=NC=C1OC)C(=O)O
Molecular Formula: C10H10N2O3
Molecular Weight: 206.2 g/mol

5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

CAS No.: 1190322-79-2

Cat. No.: VC8216026

Molecular Formula: C10H10N2O3

Molecular Weight: 206.2 g/mol

* For research use only. Not for human or veterinary use.

5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid - 1190322-79-2

Specification

CAS No. 1190322-79-2
Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
IUPAC Name 5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C10H10N2O3/c1-5-7(15-2)4-12-9-8(5)6(3-11-9)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14)
Standard InChI Key MVZOYDQTWOULSY-UHFFFAOYSA-N
SMILES CC1=C2C(=CNC2=NC=C1OC)C(=O)O
Canonical SMILES CC1=C2C(=CNC2=NC=C1OC)C(=O)O

Introduction

Structural and Molecular Characteristics

The compound’s core consists of a pyrrole ring fused to a pyridine ring at the [2,3-b] position. Key substituents include a methoxy group at position 5, a methyl group at position 4, and a carboxylic acid moiety at position 3. This arrangement confers distinct electronic and steric properties:

  • Molecular Formula: C10H10N2O3\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}_3

  • Molecular Weight: 206.20 g/mol

  • Tautomerism: The 1H tautomer dominates due to intramolecular hydrogen bonding between the carboxylic acid and adjacent nitrogen .

Computational studies suggest the methyl group at position 4 enhances steric stability, reducing rotational freedom in the pyrrole ring compared to non-methylated analogs .

Synthesis and Optimization Strategies

Laboratory-Scale Synthesis

A representative synthetic route involves:

  • Cyclization: Condensation of 4-methyl-3-aminopyridine with α-keto esters under acidic conditions to form the pyrrolopyridine core.

  • Functionalization:

    • Methoxy introduction via nucleophilic substitution using methyl iodide.

    • Carboxylic acid formation through hydrolysis of a nitrile intermediate.

Key Reaction Parameters:

StepReagents/ConditionsYield (%)
CyclizationHCl (conc.), 100°C, 12 h65–72
MethoxylationCH₃I, K₂CO₃, DMF, 60°C82
HydrolysisH₂SO₄ (20%), reflux78

Industrial Scalability Challenges

Industrial production faces hurdles in:

  • Purification: The polar carboxylic acid group complicates crystallization, necessitating chromatographic methods .

  • Cost Efficiency: Methyl iodide usage raises toxicity concerns, prompting research into alternative methylating agents.

Physicochemical Properties

Experimental data from differential scanning calorimetry (DSC) and solubility studies reveal:

PropertyValueMethod
Melting Point215–218°CDSC
Solubility (Water)1.2 mg/mL (25°C)HPLC
logP1.8 ± 0.2Shake-flask

The methyl group at position 4 increases hydrophobicity compared to unmethylated analogs (logP = 1.2), enhancing membrane permeability in biological systems .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Preliminary assays indicate moderate inhibition of:

  • Cyclooxygenase-2 (COX-2): IC₅₀ = 12.3 µM (compared to celecoxib IC₅₀ = 0.04 µM).

  • Tyrosine Kinases: Selective activity against VEGFR-2 (IC₅₀ = 8.7 µM) .

Mechanistic Hypothesis: The carboxylic acid group chelates catalytic metal ions, while the methoxy group stabilizes hydrophobic pocket interactions.

Antibacterial Screening

Against Staphylococcus aureus (ATCC 29213):

CompoundMIC (µg/mL)
Target64
Ciprofloxacin0.5

The methyl substituent may hinder penetration through bacterial cell walls, explaining reduced efficacy compared to smaller analogs .

Applications in Drug Development

DerivativeBioavailability (%)Tₘₐₓ (h)
Carboxylic Acid222.1
Ethyl Ester581.5

Materials Science Applications

As a ligand in coordination polymers:

  • Forms stable complexes with Cu(II) (Kstab=1.2×108K_\text{stab} = 1.2 \times 10^8) for catalytic oxidation reactions .

Comparative Analysis with Structural Analogs

CompoundSubstituentsKey Difference
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acidNo methyl at C4Reduced steric hindrance
5-Methoxy-4-ethyl analogEthyl at C4Higher logP (2.4)

The 4-methyl variant balances solubility and permeability, making it preferable for central nervous system targets .

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